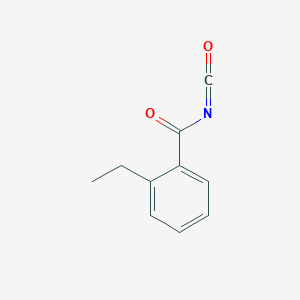

2-Ethylbenzoyl isocyanate

Description

Significance of Aryl Isocyanates in Advanced Organic Chemistry

Aryl isocyanates, organic compounds that feature the isocyanate functional group (–N=C=O) attached to an aromatic ring, are highly reactive and versatile intermediates in the field of advanced organic chemistry. researchgate.netresearchgate.net Their electrophilic nature makes them susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is fundamental to the synthesis of a diverse array of compounds.

One of the most significant applications of aryl isocyanates is in the production of polyurethane polymers through their reaction with polyols (compounds with multiple hydroxyl groups). wikipedia.org They are also critical building blocks for polyureas, formed by reacting with amines. wikipedia.org Beyond polymer science, aryl isocyanates are pivotal in the synthesis of complex molecules and N-heterocycles, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science. vandemark.com The reactions often proceed through intermediates like carbamoyl (B1232498) chlorides. wikipedia.org The scope of their utility includes cycloaddition reactions and multicomponent reactions (MCRs), which allow for the efficient construction of structurally diverse and complex molecules from simple starting materials. tandfonline.comacs.org

Historical Context and Evolution of Isocyanate Chemical Research

The study of isocyanate chemistry has a rich history, with the functional group's reactivity being a subject of investigation for many decades. Historically, the synthesis of isocyanates was often achieved through phosgenation, which involves treating a primary amine with the highly hazardous gas phosgene (B1210022). wikipedia.org This method proceeds via a carbamoyl chloride intermediate. wikipedia.org Due to the dangers associated with phosgene, significant research has been dedicated to developing safer and more efficient synthetic routes.

Alternative methods that have been developed include the Curtius, Schmidt, and Lossen rearrangements, which generate isocyanates from acyl azides, carboxylic acids, or hydroxamic acids, respectively. wikipedia.org More contemporary methods focus on the oxidation of isonitriles or the carbonylation of nitro compounds. wikipedia.orgorganic-chemistry.org The evolution of isocyanate research has been driven by the need for safer handling protocols and the expansion of their synthetic applications, leading to their central role in modern organic synthesis. uwindsor.ca

Scope of Scholarly Investigations into 2-Ethylbenzoyl Isocyanate and Related Benzoyl Isocyanates

Scholarly investigations into benzoyl isocyanates, the class of acyl isocyanates to which this compound belongs, reveal their utility as powerful reagents in organic synthesis. Research has focused on their reactivity in both nucleophilic addition and cycloaddition reactions.

One major area of study involves the nucleophilic addition of various compounds to the isocyanate group. For instance, substituted benzoyl isocyanates are reacted with hydrazines to produce N-benzoyl-semicarbazide derivatives, which have been explored for their potential biological activities. mdpi.comnih.gov The general method for preparing benzoyl isocyanates for these studies involves the reaction of the corresponding benzamide (B126) with oxalyl dichloride.

Another significant focus of research is their participation in cycloaddition reactions. Benzoyl isocyanates have been shown to undergo [4+2] cycloadditions (Diels-Alder type reactions) and [2+2] cycloadditions with a variety of substrates. tandfonline.comnih.gov These reactions are valuable for constructing complex heterocyclic frameworks. For example, their reactions with vinylaziridines and glycals have been studied, showing that the reaction pathway ([4+2] vs. [2+2]) can be influenced by the specific isocyanate and reaction conditions. tandfonline.comacs.org Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms and regioselectivity of these cycloaddition reactions. nih.gov While literature focusing exclusively on this compound is limited, its chemical behavior is well-represented by the extensive research conducted on other substituted benzoyl isocyanates.

Research Findings on Benzoyl Isocyanates

The reactivity of the benzoyl isocyanate scaffold is demonstrated in various synthetic applications. The following table summarizes research on the synthesis of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazides, where various substituted benzoyl isocyanates were reacted with a furoyl hydrazine (B178648) derivative.

| Entry | Benzoyl Isocyanate Substituent | Product Yield (%) | Melting Point (°C) |

| 1 | 4-Chloro | 78.9 | 238-239 |

| 2 | 2-Chloro | 81.5 | 213-214 |

| 3 | 3-Methyl | 81.2 | 209-210 |

| 4 | 4-Nitro | 82.1 | 225-226 |

| 5 | Unsubstituted (Benzoyl Isocyanate) | 79.5 | 229-230 |

| Data sourced from a study on the synthesis and bioactivity of novel semicarbazide (B1199961) derivatives. mdpi.com |

Furthermore, the participation of benzoyl isocyanates in cycloaddition reactions has been systematically investigated. The table below details the outcomes of high-pressure cycloaddition reactions between various acyl isocyanates and di-O-benzyl-D-arabinal.

| Entry | Isocyanate | Reaction Time (h) at 50°C | [2+2] Adduct Yield (%) | [4+2] Adduct Yield (%) |

| 1 | Benzoyl isocyanate | 6 | 41 | 42 |

| 2 | 3,5-Dinitrobenzoyl isocyanate | 6 | 39 | 40 |

| 3 | Benzyloxycarbonyl isocyanate | 3 | 81 | <1 |

| 4 | Ethoxycarbonyl isocyanate | 3 | 83 | <1 |

| Data from a study on high-pressure cycloaddition reactions of acyl isocyanates. tandfonline.com |

Structure

3D Structure

Properties

CAS No. |

76729-39-0 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-ethylbenzoyl isocyanate |

InChI |

InChI=1S/C10H9NO2/c1-2-8-5-3-4-6-9(8)10(13)11-7-12/h3-6H,2H2,1H3 |

InChI Key |

MEJJWCCJHZOIKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylbenzoyl Isocyanate and Analogous Aryl Isocyanates

Curtius Rearrangement from Acyl Azides

Discovered by Theodor Curtius, this rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org The acyl azide is typically prepared from a carboxylic acid. nih.gov

General Reaction: R-CO-N₃ → R-N=C=O + N₂ masterorganicchemistry.com

The Curtius rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of stereochemistry. nih.gov The resulting isocyanate can be isolated or reacted in situ with nucleophiles like alcohols or amines to form carbamates or ureas, respectively. wikipedia.orgnih.gov For example, carrying out the reaction in the presence of tert-butanol (B103910) generates Boc-protected amines. wikipedia.org Recent developments have focused on one-pot procedures and the use of milder reagents for the formation of the acyl azide. acs.org

| Starting Material | Intermediate | Product | Key Features |

| Carboxylic Acid | Acyl Azide | Isocyanate | Tolerates many functional groups, stereoretentive |

Hofmann Rearrangement of Primary Amides

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is typically carried out using a strong oxidizing agent like bromine in the presence of a strong base such as sodium hydroxide. wikipedia.orgnumberanalytics.com

Reaction Steps:

Formation of an N-bromoamide from the primary amide. numberanalytics.com

Deprotonation and rearrangement to form the isocyanate. numberanalytics.com

Hydrolysis of the isocyanate to the primary amine and carbon dioxide. chemistrysteps.com

Under the standard aqueous basic conditions, the isocyanate intermediate is readily hydrolyzed and not isolated. nrochemistry.com However, variations of the reaction using reagents like lead tetraacetate under non-aqueous conditions can allow for the trapping of the isocyanate. wikipedia.org

Lossen Rearrangement of Hydroxamic Acids

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgsioc-journal.cn The reaction is typically initiated by activating the hydroxamic acid, for example, by O-acylation, and then treating it with a base. wikipedia.orgresearchgate.net

Mechanism Outline:

The hydroxamic acid derivative is converted to its conjugate base. wikipedia.org

A spontaneous rearrangement occurs, releasing a carboxylate anion and forming the isocyanate intermediate. wikipedia.org

Similar to the Hofmann rearrangement, the isocyanate can be hydrolyzed to an amine or trapped by other nucleophiles. unacademy.com Recent advancements have explored direct Lossen rearrangements from free hydroxamic acids, avoiding the need for a separate activation step. sioc-journal.cnunacademy.com A palladium-catalyzed carbonylative approach has also been developed, merging hydroaminocarbonylation with a Lossen-type rearrangement to generate alkenyl isocyanates. chinesechemsoc.org

| Rearrangement | Starting Material | Intermediate | Notes |

| Curtius | Acyl Azide | Isocyanate | Thermally induced, loss of N₂. wikipedia.org |

| Hofmann | Primary Amide | Isocyanate | Involves N-bromoamide, one less carbon in final amine. wikipedia.orgchemistrysteps.com |

| Lossen | Hydroxamic Acid Derivative | Isocyanate | Requires activation of hydroxamic acid. wikipedia.orgresearchgate.net |

Schmidt Reaction of Carboxylic Acids

The Schmidt reaction provides a direct route for converting carboxylic acids into isocyanates through a rearrangement mechanism. wikipedia.org This reaction involves treating a carboxylic acid, such as 2-ethylbenzoic acid, with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. numberanalytics.com The mechanism commences with the protonation of the carboxylic acid, which then loses water to form a reactive acylium ion. byjus.comlibretexts.org This intermediate is subsequently attacked by hydrazoic acid to yield a protonated acyl azide. numberanalytics.combyjus.com The key step involves the rearrangement of the acyl azide, where the alkyl or aryl group migrates from the carbonyl carbon to the adjacent nitrogen, leading to the expulsion of dinitrogen gas (N₂). byjus.com This concerted migration and elimination results in the formation of a protonated isocyanate. byjus.com The isocyanate can then be used in subsequent reactions or, if water is present, can be hydrolyzed to form a carbamic acid, which decarboxylates to the corresponding primary amine. libretexts.orgorganic-chemistry.org

While the Schmidt reaction is a well-established method, alternative procedures like the Curtius rearrangement are often favored in practice as they can be performed under milder conditions. libretexts.org

Oxidative Syntheses

Oxidation of Isonitriles with Catalytic Systems

The oxidation of isonitriles represents a valuable and often mild pathway to synthesizing isocyanates. acs.org A particularly efficient and rapid method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). acs.orgorganic-chemistry.org This process is typically complete within minutes at low temperatures and is notable for producing dimethyl sulfide (B99878), a volatile and innocuous byproduct, which simplifies the isolation of the desired isocyanate product. acs.orgorganic-chemistry.org The newly formed isocyanates can often be isolated in high purity simply by evaporating the solvent, or they can be used directly in subsequent reactions. acs.orgresearchgate.net

The scope of this catalytic oxidation is broad, accommodating various alkyl, cycloalkyl, and aryl isonitriles. acs.org Research has demonstrated its utility for converting a range of isonitrile substrates into their corresponding isocyanates or, after in situ trapping with an amine, into urea (B33335) derivatives. acs.org

Table 1: Examples of Isonitrile Oxidation using DMSO/TFAA Catalyst System acs.org

| Entry | Isonitrile (Substrate) | Product (Isocyanate or Trapped Urea) | Yield (%) |

| 1 | tert-Butyl isonitrile | Di-tert-butylurea | 96 |

| 2 | n-Butyl isonitrile | n-Butyl-tert-butylurea | 95 |

| 3 | p-Methoxyphenyl isonitrile | p-Methoxyphenyl-tert-butylurea | 61 |

| 4 | Cyclohexyl isonitrile | Cyclohexyl isocyanate | 94 |

| 5 | Ethyl isocyanoacetate | Ethyl isocyanatoacetate | 95 |

Yields for entries 1-3 are for the urea derivative after trapping with tert-butylamine. Yields for entries 4-5 are for the isolated isocyanate.

Other catalytic systems, including those based on rhodium and molybdenum, have also been explored, although they are often associated with sulfur transfer to produce isothiocyanates. nih.gov

Carboxylation-Based Approaches

Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate (CSI) is a highly versatile and reactive reagent frequently employed in organic synthesis. researchgate.net Its reaction with carboxylic acids, however, does not typically yield the corresponding acyl isocyanate. Instead, it serves as a broadly applicable method for converting carboxylic acids into nitriles under mild conditions. orgsyn.org The reaction proceeds via the formation of a mixed anhydride intermediate, specifically a carboxylic acid amide N-sulfonyl chloride, which then undergoes decarboxylation. orgsyn.org The process is characterized by a simple workup and good yields, and it avoids the harsher reagents often required for the dehydration of primary amides. orgsyn.org For instance, cinnamic acid can be effectively converted to cinnamonitrile (B126248) in high yield using this method. orgsyn.org The reaction is compatible with various functional groups, including esters and sites of unsaturation. orgsyn.org

Decarboxylative Isocyanation of Carboxylic Acids

The conversion of carboxylic acids to isocyanates with the loss of carbon dioxide is most famously achieved via the Curtius rearrangement of an acyl azide intermediate. researchgate.netresearchgate.net Modern advancements have led to the development of catalytic, one-pot procedures that enhance the safety and controllability of this transformation. acs.org

One such method is the 4-(dimethylamino)pyridine (DMAP) catalyzed decarboxylative isocyanation using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN₃) as the azide source. acs.orgorganic-chemistry.org This process enables a base-free, one-pot Curtius rearrangement that is applicable to a wide array of primary, secondary, and tertiary alkyl and aryl carboxylic acids. acs.org The reaction proceeds under mild conditions and allows for precise control, making it highly suitable for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. acs.orgorganic-chemistry.org

Table 2: Scope of DMAP-Catalyzed Decarboxylative Isocyanation acs.org

| Entry | Carboxylic Acid Substrate | Product Type |

| 1 | Primary Alkyl Carboxylic Acids | Alkyl Isocyanates |

| 2 | Secondary Alkyl Carboxylic Acids | Alkyl Isocyanates |

| 3 | Tertiary Alkyl Carboxylic Acids | Alkyl Isocyanates |

| 4 | Aryl Carboxylic Acids | Aryl Isocyanates |

| 5 | Drug Molecules (e.g., Ibuprofen) | Functionalized Isocyanates |

Contemporary and Sustainable Synthetic Strategies

In recent years, significant effort has been directed toward developing sustainable and environmentally benign methods for isocyanate synthesis. rsc.org A primary motivation is the avoidance of highly toxic and hazardous reagents such as phosgene (B1210022), which is used in conventional industrial production. researchgate.netrsc.org

A prominent green strategy involves the metal-free synthesis of aryl isocyanates from arylamines and carbon dioxide (CO₂). acs.org This approach utilizes CO₂ as a renewable C1 source to form a carbamic acid intermediate in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgscholaris.ca This intermediate is then dehydrated using activated sulfonium (B1226848) reagents, similar to those used in Swern oxidations, to generate the target aryl isocyanate. acs.org This method is advantageous due to its mild conditions and the use of readily available, non-toxic starting materials. acs.org

The Curtius and Lossen rearrangements remain cornerstone phosgene-free routes for isocyanate synthesis from carboxylic acids and their derivatives, respectively. wikipedia.orgresearchgate.net These transformations are integral to modern organic synthesis due to their operational simplicity and broad functional group tolerance, aligning with the principles of green chemistry by offering safer and more efficient pathways to valuable isocyanate building blocks. researchgate.net

Continuous Flow Chemistry for Isocyanate Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, scalability, and process control compared to traditional batch methods. nih.gov The production of isocyanates, which can involve unstable or hazardous intermediates, particularly benefits from the advantages of flow technology. wiley.comthieme-connect.com

One prominent continuous flow method for synthesizing isocyanates relies on the Curtius rearrangement of acyl azides. thieme-connect.comgoogle.com In this process, a carboxylic acid is first converted to its corresponding acyl hydrazide. The acyl hydrazide is then mixed with an aqueous solution of nitrous acid in a flow reactor to form an acyl azide intermediate. google.com This highly reactive intermediate is not isolated but is immediately passed through a heated flow coil, where it undergoes rearrangement to the isocyanate. thieme-connect.com The precise control over residence time and temperature in the flow reactor minimizes the accumulation of the potentially explosive acyl azide, making the process safer and more scalable. thieme-connect.com This method has been successfully applied to both aliphatic and aromatic carboxylic acids, demonstrating its versatility. thieme-connect.com

Another innovative approach involves the electrosynthesis of aryliminophosphoranes from nitroarenes in a continuous-flow system. wiley.comresearchgate.net This method offers the advantage of avoiding supporting electrolytes and demonstrates good tolerance for various functional groups. The resulting aryliminophosphoranes can be subsequently converted to isocyanates. A telescoped method has been developed using a tube-in-tube setup for the in-situ carbonylation of the iminophosphorane with CO2 to produce the isocyanate intermediate. wiley.com

Industrial production has also seen the implementation of continuous processes, often involving the reaction of amines with phosgene in plug flow reactors or multi-stage systems to improve safety and efficiency. google.comacs.org

Table 1: Examples of Aryl Isocyanate Synthesis via Continuous Flow Curtius Rearrangement

| Starting Carboxylic Acid | Isocyanate Product | Yield | Reference |

|---|---|---|---|

| 4-Methoxybenzoic acid | 4-Methoxyphenyl isocyanate | 90% | thieme-connect.com |

Metal-Free Approaches in Isocyanate Synthesis

The development of metal-free synthetic methods is driven by the need to avoid contamination of products with residual metals, which is particularly crucial in the pharmaceutical and electronics industries. These approaches also contribute to more sustainable chemical processes.

A significant metal-free method for the synthesis of aryl isocyanates involves the dehydration of carbamic acids, which are generated in situ from arylamines and carbon dioxide (CO₂). nih.govacs.orgacs.org In this process, an arylamine is reacted with CO₂ in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid intermediate. nih.govacs.org This intermediate is then dehydrated using an activated sulfonium reagent, generated from dimethyl sulfoxide (DMSO) and an activator like trifluoroacetic anhydride (TFAA) or oxalyl chloride, to yield the corresponding aryl isocyanate. acs.org This method is notable for its mild reaction conditions and avoidance of toxic phosgene. nih.govacs.org The isocyanate can be generated and used in situ to react with various nucleophiles, such as amines or alcohols, to produce ureas and carbamates, respectively. acs.orgresearchgate.net

The reaction proceeds efficiently for a variety of arylamines, including those with both electron-donating and electron-withdrawing substituents. The choice of activating agent for the dehydration step can be tailored to the specific substrate. acs.org

Table 2: Metal-Free Synthesis of Aryl Isocyanates and Derivatives from Arylamines and CO₂

| Arylamine | Activating Reagent | Trapping Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | TFAA | n-Butylamine | 1-Butyl-3-phenylurea | 88% | acs.org |

| Aniline | Oxalyl Chloride | n-Butylamine | 1-Butyl-3-phenylurea | 89% | acs.org |

| 4-Methoxyaniline | TFAA | n-Butylamine | 1-Butyl-3-(4-methoxyphenyl)urea | 92% | acs.org |

Chemical Reactivity and Mechanistic Pathways of 2 Ethylbenzoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. vaia.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbon-nitrogen double bond. vaia.com

Formation of Urethanes via Reaction with Alcohols

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). kuleuven.be This reaction is a cornerstone of polyurethane chemistry. kuleuven.bel-i.co.uk

The reaction of aryl isocyanates, such as 2-ethylbenzoyl isocyanate, with alcohols has been the subject of numerous kinetic and mechanistic studies. kuleuven.bersc.orgresearchgate.net Early investigations suggested that the reaction is first order with respect to both the isocyanate and the alcohol. kuleuven.be However, further research has revealed a more complex mechanism, often involving the self-association of alcohol molecules through hydrogen bonding. kuleuven.be The reaction rate can be influenced by the concentration of the alcohol, with evidence suggesting the involvement of alcohol dimers, trimers, or even higher-order aggregates in the reaction mechanism. kuleuven.be Theoretical studies have proposed that the nucleophilic attack of the alcohol occurs at the carbon-nitrogen double bond of the isocyanate. kuleuven.be

The general mechanism can be described as a multi-step process. In some proposed mechanisms, the reaction proceeds through a bimolecular interaction to form an isourethane intermediate. researchgate.net This can occur via a four-membered ring transition state or a zwitterionic transition state. researchgate.net

The reactivity of the isocyanate group is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the isocyanate carbon, thereby accelerating the rate of reaction with nucleophiles like alcohols. researchgate.netpoliuretanos.net Conversely, electron-donating groups decrease the reaction rate. poliuretanos.net

For diisocyanates, the reactivity of the second isocyanate group is affected once the first has reacted. The resulting urethane group is a weaker activator than the original isocyanate group, leading to a decrease in the reactivity of the second NCO group. poliuretanos.net

The structure of the alcohol also plays a role. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. kuleuven.bepoliuretanos.net This is attributed to steric hindrance around the hydroxyl group. kuleuven.bepoliuretanos.net

Table 1: Relative Reactivity of Various Nucleophiles with Isocyanates *

| Nucleophile | Relative Reactivity (uncatalyzed at 25°C) |

|---|---|

| Primary aliphatic amine | 100,000 |

| Secondary aliphatic amine | 20,000 – 50,000 |

| Primary aromatic amine | 200 – 300 |

| Primary hydroxyl | 100 |

| Water | 100 |

| Carboxylic acid | 40 |

| Secondary hydroxyl | 30 |

| Urea (B33335) | 15 |

| Tertiary hydroxyl | 0.5 |

| Urethane | 0.3 |

| Amide | 0.1 |

*Data adapted from Poliuretanos. poliuretanos.net

The formation of urethanes is often accelerated by catalysts. mdpi.comgoogle.com Both amine and metal-based catalysts are commonly employed. l-i.co.uksan-apro.co.jp

Amine Catalysts: Tertiary amines are widely used catalysts. l-i.co.ukcapes.gov.br Their catalytic activity depends on their basicity and the steric hindrance around the nitrogen atom. l-i.co.uk A proposed mechanism involves the formation of a complex between the tertiary amine and the alcohol-isocyanate associate, which then reacts with another alcohol molecule to form the urethane. capes.gov.br

Metal Catalysts: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts. wiley.comresearchgate.net The mechanism is believed to involve the formation of a complex between the catalyst, the alcohol, and the isocyanate. wiley.com Copper compounds have also been found to catalyze the addition of alcohols to isocyanates. acs.org The catalytic activity can be influenced by the valence state and ligands of the metal. acs.org Acid catalysts, such as organic acids, have also been shown to be effective in promoting urethane formation. mdpi.com

Formation of Ureas via Reaction with Amines

Isocyanates react readily with primary and secondary amines to form substituted ureas. beilstein-journals.orgcommonorganicchemistry.comresearchgate.net This reaction is generally faster than the corresponding reaction with alcohols. poliuretanos.netresearchgate.net

The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not usually require a base. commonorganicchemistry.com The high reactivity and versatility of this transformation make it a valuable tool in organic synthesis, including the preparation of biologically active molecules. asianpubs.orgwiley.com

The rapid and quantitative reaction of isocyanates with amines is exploited in analytical chemistry for the detection and quantification of isocyanates, particularly in occupational and environmental monitoring. nih.govlabmate-online.comrsc.org This process, known as derivatization, converts the highly reactive isocyanates into stable, easily detectable urea derivatives. researchgate.netchromatographyonline.com

A successful derivatizing agent must react quickly with all isocyanate groups to form a stable derivative that can be selectively detected at low levels. nih.gov Various amine-containing reagents have been developed for this purpose, including:

1-(2-Methoxyphenyl)piperazine (MOPP) : Used in established analytical methods for isocyanate determination. nih.govgoogle.com

Dibutylamine (DBA) : Employed for the derivatization of isocyanates, forming stable urea derivatives that can be analyzed by techniques like HPLC. labmate-online.comresearchgate.netnih.gov

1-(9-Anthracenylmethyl)piperazine (MAP) : A fluorescent derivatizing agent developed for the sensitive detection of isocyanates. nih.govrsc.org

Tryptamine (TRYP) and 9-(Methylaminomethyl)anthracene (MAMA) : Other fluorescent reagents used for isocyanate derivatization. nih.gov

The resulting urea derivatives are typically analyzed by high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), electrochemical (EC), or fluorescence detectors. nih.govgoogle.com The choice of derivatizing agent and analytical technique depends on the specific isocyanate species being analyzed and the required sensitivity. rsc.orgsigmaaldrich.comlibretexts.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2-Methoxyphenyl)piperazine |

| 1-(9-Anthracenylmethyl)piperazine |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester |

| This compound |

| 9-(Methylaminomethyl)anthracene |

| Alcohols |

| Amide |

| Amines |

| Benzene |

| Carbamate (B1207046) |

| Carbon dioxide |

| Carboxylic acid |

| Dichloromethane |

| Dibutylamine |

| Dibutyltin dilaurate |

| Dimethylformamide |

| Isocyanate |

| Isourethane |

| Tetrahydrofuran |

| Tryptamine |

| Urea |

| Urethane |

Role of Zwitterionic Intermediates in Isocyanate Reactivity

Zwitterionic intermediates are frequently postulated in various reactions involving isocyanates, particularly in cycloaddition and polymerization processes. nih.govmdpi.com These intermediates arise from the nucleophilic attack on the electron-deficient carbon atom of the isocyanate group.

In the context of isocyanate reactivity, zwitterions can be formed through several pathways:

Reaction with Nucleophiles: The interaction of an isocyanate with a nucleophile can lead to the formation of a zwitterionic adduct. For instance, the reaction of hindered trisubstituted ureas with nucleophiles is thought to proceed through a zwitterionic precursor, which then liberates the isocyanate. nih.gov

Catalyst-Initiated Reactions: In catalyzed reactions, such as the trimerization of isocyanates, the catalyst can attack the isocyanate to form a zwitterionic intermediate, which then propagates the reaction. rsc.org For example, N-heterocyclic carbenes (NHCs) are effective catalysts for isocyanate cyclotrimerization, and the mechanism involves the formation of zwitterionic species. acs.org

Cycloaddition Reactions: In certain [3+2] cycloaddition reactions, the formation of a zwitterionic intermediate is a proposed mechanistic step. mdpi.com The reaction of pyridine (B92270) N-oxide with isocyanates has been suggested to proceed via a zwitterionic intermediate based on computational studies. mdpi.com

Thermolysis Reactions: Thermolysis of certain enyne-isocyanates can generate reactive intermediates that can be described as either biradicals or zwitterions, depending on the substituents. nih.gov These intermediates can then undergo further reactions to form various heterocyclic products.

The stability and subsequent reaction pathways of these zwitterionic intermediates are influenced by factors such as the nature of the substituents on the isocyanate and the reacting partner, the solvent polarity, and the presence of catalysts. mdpi.com

Cycloaddition and Cyclotrimerization Processes

Isocyanates, including presumably this compound, readily undergo cycloaddition and cyclotrimerization reactions, which are fundamental to the synthesis of various heterocyclic compounds and polymers. tandfonline.comcapes.gov.br

The cyclotrimerization of isocyanates to form a stable six-membered isocyanurate ring (a 1,3,5-triazine-2,4,6-trione) is a significant and widely utilized reaction. nih.govacs.orgrsc.org This process is a key step in the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy. nih.govacs.org

The generally accepted mechanism for the anionic trimerization of isocyanates involves the stepwise addition of three isocyanate molecules. tandfonline.comnih.govacs.org The process is initiated by a nucleophilic attack on the isocyanate carbon, forming an anionic intermediate. This intermediate then reacts with two more isocyanate molecules to form the trimeric isocyanurate. nih.govacs.org

However, recent studies have revealed more complex mechanistic details. For instance, in acetate-initiated trimerization, the acetate (B1210297) is considered a precatalyst. nih.govacs.orgacs.org It reacts with the isocyanate to form a deprotonated amide species, which is the true catalytically active species. nih.govacs.org This amide anion is a strong nucleophile and base that drives the cyclotrimerization. nih.govacs.org

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating these pathways, identifying reactive intermediates, and understanding the role of catalysts. rsc.orgnih.govacs.orgrsc.orgacs.org

A wide variety of catalysts can be employed for isocyanate trimerization, and their choice significantly influences the reaction rate and product selectivity. tandfonline.comrsc.org

Common catalysts include:

N-heterocyclic carbenes (NHCs): Highly efficient for the cyclotrimerization of various isocyanates. acs.orgrsc.org

Metal-based catalysts: Including those based on aluminum, potassium, and cesium. rsc.orgumicore.comresearchgate.netgoogle.com For example, potassium acetate and potassium octoate are common industrial catalysts. nih.govacs.orgumicore.com

Lewis acids and bases: Combinations of Lewis acids and bases can also effectively catalyze the reaction. researchgate.net

Phosphines and other nucleophiles: Triethyl phosphine (B1218219) and other nucleophilic species can initiate the trimerization. tandfonline.com

The kinetics of isocyanurate formation can be complex and depend on the specific catalyst and reaction conditions. The kinetic order with respect to the isocyanate can vary from one to three. rsc.org

Under certain conditions, particularly at elevated temperatures and in the presence of epoxides, isocyanurate rings can undergo transformation to form oxazolidone structures. umich.eduumich.eduresearchgate.net This transformation is a key aspect of the chemistry of isocyanurate-oxazolidone (ISOX) polymers. umich.eduumich.edu

The reaction involves the interaction of the isocyanurate ring with an epoxide, often catalyzed by a nucleophile. The instability of the isocyanurate in the presence of excess epoxide drives the transformation. umich.edu This process has been confirmed by spectroscopic methods like FT-IR and carbon NMR, which show the disappearance of the isocyanurate signal and the appearance of the oxazolidone signal at higher temperatures. umich.eduumich.edu The nucleophilicity of the catalyst and the reaction duration are key variables that influence the extent of this transformation. umich.edu

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve three or more reactants in a single step, are highly valued for their efficiency in creating molecular complexity and diversity. beilstein-journals.orgresearchgate.net Acyl isocyanates, including this compound, are valuable components in such reactions due to their reactivity. rsc.org

Exploration of Diverse Synthetic Scaffolds

The use of isocyanates in MCRs allows for the rapid assembly of diverse and complex molecular frameworks. beilstein-journals.orgmdpi.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are fundamental in this field, often producing peptide-like structures. beilstein-journals.orgresearchgate.net While many MCRs utilize isocyanides, isocyanates themselves are crucial building blocks. researchgate.netrsc.org For instance, Ghosh et al. developed MCR approaches for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinolines where an isocyanate is formed as a key intermediate. rsc.org The ability of the isocyanate group to react with a wide range of nucleophiles makes it a powerful tool for generating libraries of compounds for drug discovery and materials science. mdpi.com

Role in Heterocycle Synthesis

Acyl isocyanates are important precursors in the synthesis of various heterocyclic systems. rsc.org Their participation in MCRs can lead to the formation of cyclic ureas, hydantoins, and other nitrogen-containing rings. rsc.org For example, a three-component reaction involving triphenylphosphine, dialkylacetylene-dicarboxylates, and benzoyl isocyanate derivatives has been shown to produce N-benzoyl-2-triphenyl-phosphoranylidene succinimides. nih.gov The Curtius rearrangement of an acyl azide (B81097) is a common method to generate a reactive isocyanate intermediate in situ, which can then undergo intramolecular nucleophilic addition to form cyclic structures. rsc.org

Electrophilic Characteristics and Associated Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom within the isocyanate group (–N=C=O). nih.govwikipedia.org This carbon is susceptible to attack by a wide array of nucleophiles. The presence of the electron-withdrawing benzoyl group further enhances the electrophilicity of the isocyanate carbon, making benzoyl isocyanates highly reactive compounds. nih.govchempap.org

The general reactions of benzoyl isocyanates with common nucleophiles are summarized below. These reactions proceed via a nucleophilic attack on the electrophilic carbon, followed by proton transfer. nih.gov

| Nucleophile | Product Class | General Reaction |

| Alcohols (R'-OH) | Urethanes (Carbamates) | R-CONCO + R'-OH → R-CONHC(O)OR' |

| Amines (R'R''NH) | Ureas | R-CONCO + R'R''NH → R-CONHC(O)NR'R'' |

| Water (H₂O) | Amides (via unstable carbamic acid) | R-CONCO + H₂O → [R-CONHCOOH] → R-CONH₂ + CO₂ |

Table 1: General Electrophilic Reactions of Benzoyl Isocyanates (R = 2-Ethylphenyl)

Other Notable Reaction Pathways

Beyond standard nucleophilic additions, this compound is expected to participate in other significant transformations characteristic of acyl isocyanates.

Reactions with Carboxylic Acids for β-Keto Ester Synthesis

The reaction between isocyanates and carboxylic acids is known to form mixed carbamic-carboxylic anhydrides. oup.com These anhydrides are often unstable and can decompose to yield amides, symmetrically substituted ureas, and carboxylic anhydrides, accompanied by the evolution of carbon dioxide. oup.com Some studies have shown that these mixed anhydrides can dissociate back into the starting isocyanate and carboxylic acid in solution. oup.com When acyl isocyanates react with carboxylic acids, the primary products are often unsymmetrical imides. acs.orgresearchgate.net

A distinct reaction pathway has been reported for the synthesis of β-keto esters from carboxylic acids using chlorosulfonyl isocyanate (CSI). arkat-usa.org This one-pot reaction proceeds under mild conditions, where the carboxylic acid attacks the isocyanate, followed by an intramolecular attack of the α-carbon and subsequent ring-opening of a cyclic anhydride (B1165640) intermediate by an alcohol. arkat-usa.org However, this specific transformation to β-keto esters has not been documented for this compound in the reviewed literature.

Synthesis of Isoindolinone Derivatives

The isoindolinone framework is a core structure in many biologically active compounds and natural products. rsc.orgrsc.org While numerous methods exist for the synthesis of isoindolinones, pathways directly involving the cyclization of this compound are not prominently reported. rsc.orgnih.gov The synthesis of isoindolinones often begins with precursors like 2-cyanobenzaldehyde (B126161) or involves transition-metal-catalyzed C-H activation and cyclization. rsc.orgnih.gov A plausible, though not explicitly documented, route could involve the intramolecular cyclization of this compound if a suitable reactive site on the ethyl group were activated. Another potential strategy is the Curtius rearrangement of a precursor like 2-(azidocarbonyl)benzoic acid, where the resulting isocyanate could undergo an intramolecular reaction to form a related heterocyclic system. nih.gov

Comparative Reactivity with Acyl Isothiocyanates

The reactivity of this compound, as an archetypal acyl isocyanate, can be better understood through a direct comparison with its sulfur-containing analogs, the acyl isothiocyanates. While both classes of compounds feature an acyl group attached to a heterocumulene, the substitution of the oxygen atom in the isocyanate group with a sulfur atom significantly modifies the electronic properties and, consequently, the chemical reactivity of the molecule.

In general, acyl isocyanates are considerably more reactive towards nucleophiles than their acyl isothiocyanate counterparts. nih.govchempap.org This heightened reactivity is a consistent trend observed across various reactions and can be attributed to the differing electronegativity of oxygen and sulfur, which influences the charge distribution within the molecule. nih.gov

Experimental and computational studies have demonstrated that the reaction of phenyl isocyanate with an alcohol, such as cyclohexanol, proceeds to completion to form a carbamate, whereas phenyl isothiocyanate shows no reaction under the same conditions. nih.gov Kinetic data further quantifies this reactivity difference. For instance, the reaction of phenyl isocyanate (PhNCO) with ethanol (B145695) is approximately 4.8 x 10^4 times faster than the corresponding reaction with phenyl isothiocyanate (PhNCS). nih.gov This substantial difference in reaction rates corresponds to a 6 kcal/mol difference in the activation free energies for the addition of the alcohol. nih.gov

A similar trend is observed in the reactions of their precursors. The reaction of benzoyl chloride with methanol, catalyzed by pyridine, is nine times faster than the same reaction with thiobenzoyl chloride, the sulfur analog. nih.gov This suggests that the carbonyl carbon in the acyl chloride is more electrophilic than the thiocarbonyl carbon in the thiobenzoyl chloride, a property that carries over to the corresponding isocyanates.

The greater reactivity of acyl isocyanates can be explained by examining the electronic characteristics of the electrophilic carbon atoms. Computational analyses, such as those using the MNDO method, indicate that the carbon atom of the isocyanate group in benzoyl isocyanates is a harder electrophilic center compared to the carbonyl carbon atom. chempap.org While both the nitrogen and oxygen atoms in benzoyl isocyanates possess significant negative charges, it is the electrophilic centers that dictate their reactivity with nucleophiles. chempap.org The replacement of the oxygen in the isocyanate group with the less electronegative sulfur atom in an isothiocyanate leads to a different charge distribution. In the addition of a nucleophile like methoxide, the resulting negative charge is better stabilized by the sulfur atom in the thiocarbamate intermediate than by the oxygen atom in the carbamate intermediate. nih.gov However, this stabilizing effect is lost in the neutral products formed from the addition of a neutral nucleophile like methanol, which contributes to the observed lower reactivity of the isothiocyanates in such reactions. nih.gov

It is also noteworthy that acyl isothiocyanates are generally more stable than their isomeric thioacyl isocyanates. rsc.org The isomerization of thioacyl isocyanates to the more stable acyl isothiocyanates has been observed to occur at elevated temperatures. arkat-usa.org

The table below summarizes the comparative reactivity data between isocyanates and isothiocyanates.

| Reactant Pair | Nucleophile | Catalyst | Relative Reactivity (Isocyanate vs. Isothiocyanate) | Source |

| Phenyl isocyanate / Phenyl isothiocyanate | Cyclohexanol | N-methylimidazole | Phenyl isocyanate reacts to completion (85% yield in 24h); Phenyl isothiocyanate gives no product. | nih.gov |

| Phenyl isocyanate / Phenyl isothiocyanate | Ethanol | - | PhNCO reacts 4.8 x 10^4 times faster than PhNCS. | nih.gov |

| Benzoyl chloride / Thiobenzoyl chloride | Methanol | Pyridine | Benzoyl chloride reacts 9 times faster than Thiobenzoyl chloride. | nih.gov |

Computational and Theoretical Investigations of Aryl Isocyanates

Quantum Chemical Studies

Quantum chemical calculations offer a molecular-level understanding of the geometry, stability, and electronic nature of these compounds.

Density Functional Theory (DFT) has become a standard tool for investigating aryl isocyanates, providing a balance between computational cost and accuracy for predicting molecular properties. While the following discussion is based on DFT and other computational studies of analogous benzoyl isocyanates, the principles are directly applicable to 2-ethylbenzoyl isocyanate.

The geometry of benzoyl isocyanates is defined by the spatial arrangement of the phenyl ring, the carbonyl group (C=O), and the isocyanate group (-NCO). Computational studies on parent benzoyl isocyanate and its derivatives show that the planarity of the molecule is a critical factor. chempap.org For benzoyl isocyanate itself, calculations have determined optimized geometric parameters. chempap.org

A key structural feature is the dihedral angle between the plane of the aromatic ring and the plane of the benzoyl isocyanate moiety. In this compound, the presence of the ethyl group at the ortho position introduces significant steric hindrance. This steric pressure is expected to force the benzoyl group to rotate out of the plane of the phenyl ring, leading to a non-planar ground-state conformation. This contrasts with para-substituted or unsubstituted benzoyl isocyanates where a more planar or near-planar conformation is favored to maximize resonance stabilization. chempap.org

The isocyanate group itself is subject to geometric distortions. In phenyl and benzoyl isocyanates, the –NCO group often deviates from perfect linearity. chempap.orgwikipedia.org Optimized calculations for benzoyl isocyanates have shown the C-N-C valence angle to be significantly less than 180°. chempap.org

Table 1: Representative Calculated Geometric Parameters for Benzoyl Isocyanate (Model Compound) Data based on MNDO calculations for unsubstituted benzoyl isocyanate. chempap.org

| Parameter | Value |

| Bond Lengths (pm) | |

| C(phenyl)-C(carbonyl) | 150.5 |

| C=O (carbonyl) | 122.7 |

| C(carbonyl)-N | 141.9 |

| N=C (isocyanate) | 125.0 |

| C=O (isocyanate) | 118.1 |

| **Valence Angles (°) ** | |

| O(carbonyl)-C-N | 118.4 |

| C-N-C | 132.1 |

| N-C-O | 172.6 |

The electronic nature of this compound dictates its reactivity, particularly the electrophilicity of the carbonyl and isocyanate carbon atoms.

####### 4.1.1.2.1. Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For electrophiles like isocyanates, the LUMO is of particular importance as it indicates the site of nucleophilic attack. youtube.commalayajournal.org

In benzoyl isocyanates, the HOMO is typically characterized by electron density distributed over the aromatic ring system and the oxygen lone pairs. The LUMO, conversely, is localized on the highly electrophilic carbon atoms of both the carbonyl and isocyanate groups. chempap.org This distribution makes these sites the primary targets for reaction with nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. malayajournal.org The ethyl substituent in this compound, being a weak electron-donating group, would slightly raise the energy of the HOMO and LUMO but is not expected to fundamentally alter their spatial distribution.

Table 2: Representative FMO Properties for an Aryl Isocyanate Model Illustrative values to demonstrate typical energy levels.

| Orbital | Energy (eV) | Description |

| LUMO | ~ -1.3 | Localized on C=O and N=C=O carbons; indicates electrophilic sites. |

| HOMO | ~ -5.3 | Distributed over the phenyl ring and oxygen atoms; indicates nucleophilic character. |

| HOMO-LUMO Gap | ~ 4.0 | Reflects the molecule's chemical reactivity and kinetic stability. |

####### 4.1.1.2.2. Stereoelectronic Origins of Distorted Geometries

Stereoelectronic effects arise from the interaction of electron orbitals that depend on the molecule's three-dimensional structure. imperial.ac.ukyoutube.com In this compound, the preferred non-planar conformation is a direct consequence of stereoelectronic effects.

The geometry is a compromise between two opposing forces:

Resonance Stabilization: Conjugation between the phenyl ring's π-system, the carbonyl group, and the isocyanate group is maximized in a planar conformation. This delocalization of electrons is a stabilizing effect.

Steric Hindrance: A planar conformation would lead to severe steric repulsion between the ortho-ethyl group and the carbonyl oxygen and isocyanate group.

To alleviate this strain, the C(phenyl)-C(carbonyl) bond rotates, twisting the benzoyl group out of the plane of the ring. This rotation, however, disrupts the π-overlap, reducing the stabilizing effect of resonance. The final, optimized geometry represents the lowest energy balance between these stabilizing electronic interactions and destabilizing steric repulsions.

####### 4.1.1.2.3. Natural Bond Orbital (NBO) Population Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. nih.gov It localizes the electron density into atomic charges and bond orbitals, revealing hyperconjugative interactions (electron delocalization from a filled donor orbital to an empty acceptor orbital). imperial.ac.ukpnrjournal.com

Table 3: Representative Natural Atomic Charges for Key Atoms in a Benzoyl Isocyanate Model Illustrative charges based on NBO analysis of similar structures.

| Atom | Representative Natural Charge (e) | Implication |

| Carbonyl Carbon (C=O) | +0.6 to +0.8 | Highly electrophilic center |

| Isocyanate Carbon (N=C=O) | +0.7 to +0.9 | Highly electrophilic center |

| Isocyanate Nitrogen | -0.4 to -0.6 | Nucleophilic center |

| Carbonyl Oxygen | -0.5 to -0.7 | Nucleophilic center, lone pair donor |

| Isocyanate Oxygen | -0.4 to -0.6 | Nucleophilic center, lone pair donor |

Density Functional Theory (DFT) Calculations

Prediction of Electronic Spectra (e.g., UV-Vis via TD-DFT)

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is widely used for calculating the excited states of molecules. faccts.demdpi.com The process involves first optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies, which correspond to the absorption of light. faccts.de These calculations yield information about the wavelength of maximum absorption (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the specific molecular orbitals (MOs) involved in the electronic transitions. gaussian.comrsc.org

For a molecule like this compound, the electronic transitions are typically of the π → π* or n → π* type. rsc.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, often associated with the aromatic ring and the carbonyl group. The n → π* transitions involve the excitation of a non-bonding electron (e.g., from an oxygen or nitrogen lone pair) to a π* antibonding orbital. Analysis of the MOs involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning the character of these transitions. rsc.org The predicted spectrum is often simulated by fitting the calculated transitions to Gaussian or Lorentzian functions to create a curve that can be compared with experimental UV-Vis spectra. gaussian.com

Table 1: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound This table is illustrative and represents typical data obtained from a TD-DFT calculation. Actual values would require a specific computational study.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 285 | 0.250 | HOMO -> LUMO | π -> π |

| 240 | 0.180 | HOMO-1 -> LUMO | π -> π |

| 310 | 0.005 | HOMO -> LUMO+1 | n -> π* |

Evaluation of Reactivity Indices (e.g., Electrophilicity Index, Hardness, Softness)

Global reactivity indices derived from DFT calculations are crucial for predicting the chemical behavior of a molecule. journalirjpac.com These indices are based on the energies of the frontier molecular orbitals, HOMO and LUMO.

Hardness (η) and Softness (S) : Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO) / 2). Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons. journalirjpac.com It is a function of the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and hardness (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. Isocyanates are known to be potent electrophiles, reacting readily with nucleophiles. wikipedia.orgpoliuretanos.net

These reactivity indices provide a quantitative framework for understanding the reactivity of this compound, particularly the electrophilic nature of the isocyanate carbon atom. journalirjpac.com

Table 2: Hypothetical Reactivity Indices for this compound This table is illustrative, showing typical parameters derived from quantum chemical calculations.

| Parameter | Definition | Hypothetical Value (eV) |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -7.5 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.0 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.0 |

| Softness (S) | 1 / η | 0.33 |

| Electrophilicity Index (ω) | μ² / 2η | 3.75 |

Advanced Wavefunction-Based Methods

While DFT is a workhorse in computational chemistry, more accurate (though computationally expensive) methods are based on the electronic wavefunction. encyclopedia.pub These are often called ab initio methods and include techniques like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory. encyclopedia.pubunipi.it Unlike DFT, which relies on an approximate exchange-correlation functional, these methods provide a systematic way to approach the exact solution of the Schrödinger equation. encyclopedia.pubunipi.it

For isocyanates, these high-level calculations can provide benchmark data on geometric parameters, vibrational frequencies, and reaction energetics. chemrxiv.org For instance, recent studies on the isocyanate functional group have employed advanced wavefunction-based methods to understand the origins of its characteristic bent geometry, which deviates from the simple linear model and is crucial to its reactivity. chemrxiv.org Such methods are essential for obtaining highly accurate results, especially for systems where electron correlation effects are significant. columbia.edu

Intermolecular Interactions and Solid-State Analysis

Hirshfeld Surface Analysis for Crystal Packing and Hydrogen Bonding

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netsemanticscholar.orgresearchgate.net This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal.

The Hirshfeld surface can be mapped with various properties to highlight specific types of interactions:

d_norm : This property maps the normalized contact distance, simultaneously showing intermolecular contacts shorter than (red spots), equal to (white), and longer than (blue) the van der Waals radii. Red spots are indicative of close contacts, often corresponding to hydrogen bonds. researchgate.net

Shape Index and Curvedness : These properties describe the shape of the surface. The shape index is sensitive to π-π stacking interactions, which appear as characteristic red and blue triangular patches. Curvedness indicates areas of high curvature on the surface, often delineating interactions between adjacent molecules. researchgate.net

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table is illustrative of data obtained from a Hirshfeld surface analysis and fingerprint plots.

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Contacts between hydrogen atoms, typically the most abundant. |

| O···H / H···O | 25.0 | Represents C-H···O hydrogen bonds. |

| C···H / H···C | 18.5 | Van der Waals interactions involving carbon and hydrogen. |

| C···C | 5.5 | Indicative of π-π stacking interactions. |

| N···H / H···N | 3.0 | Represents C-H···N hydrogen bonds. |

| Other | 2.5 | Minor contributions from other atom pairs (e.g., O···C, N···C). |

Advanced Academic Applications of 2 Ethylbenzoyl Isocyanate and Its Derivatives

Building Blocks in Complex Organic Synthesis

2-Ethylbenzoyl isocyanate is a valuable reagent in the field of organic chemistry, serving as a versatile building block for the synthesis of a wide array of complex molecules. Its reactivity, stemming from the electrophilic isocyanate group and the substituted benzoyl moiety, allows for its participation in various chemical transformations.

Synthesis of Diverse Heterocyclic Compounds

While direct examples of this compound in the synthesis of diverse heterocyclic compounds are not extensively detailed in the provided search results, the general reactivity of isocyanates is well-established in forming heterocyclic systems. Isocyanates are known precursors for nitrogen-containing heterocycles. For instance, isocyanates can react with various nucleophiles to form intermediates that subsequently cyclize to yield heterocyclic structures. The synthesis of indole (B1671886) derivatives, which are important biological compounds, can involve isocyanates as key reactants. metu.edu.tr Acyl isocyanates, a class to which this compound belongs, can be utilized in the synthesis of various heterocyclic systems through reactions with different reagents.

Precursors in the Academic Synthesis of Bioactive Molecules

The utility of isocyanates extends to the academic synthesis of bioactive molecules. Although specific examples detailing the use of this compound as a precursor for bioactive molecules are not prevalent in the provided search results, the isocyanate functional group is a key component in the synthesis of various biologically active compounds. For example, N-benzoyl-2-hydroxybenzamides, which have shown activity against various protozoan parasites, can be synthesized using isocyanate intermediates. nih.gov Furthermore, glycosyl ureas and their derivatives, reported as potential glycoenzyme inhibitors, can be synthesized from acyl-isocyanates. researchgate.net The broad applicability of isocyanates in forming urethane (B1682113) and urea (B33335) linkages makes them crucial in the synthesis of complex natural products and their analogs, including the large family of tetrahydroisoquinoline alkaloids which exhibit a wide range of biological activities. acs.org

Role in Polymer Chemistry for Urea and Urethane Formation

Isocyanates are fundamental to polymer chemistry, particularly in the formation of polyurethanes and polyureas. The reaction of an isocyanate with an alcohol yields a urethane linkage, while the reaction with an amine produces a urea linkage. wikipedia.org When a di-isocyanate is reacted with a diol or a polyol, long polymer chains known as polyurethanes are formed. wikipedia.org Similarly, reacting a di-isocyanate with a compound containing two or more amine groups leads to the formation of polyureas. wikipedia.org

The formation of urea can also occur as a secondary reaction when isocyanates react with water. This reaction produces an amine and carbon dioxide, and the resulting amine can then react with another isocyanate group to form a urea linkage. researchgate.net This reaction is particularly important in the production of polyurethane foams, where the carbon dioxide acts as a blowing agent. wikipedia.org

The structure of the isocyanate can influence the properties of the resulting polymer. Aromatic isocyanates are generally more reactive than their aliphatic counterparts. diva-portal.org

Strategies for Synthesizing Well-Defined Polymer Networks

The synthesis of well-defined polymer networks is a significant area of research in polymer chemistry. One effective method involves the trimerization of isocyanate-functionalized prepolymers to form poly(urethane-isocyanurate) networks. utwente.nl In this process, three isocyanate groups react to form a stable, trifunctional isocyanurate ring. utwente.nl

A common strategy involves reacting a polymeric diol with an excess of a diisocyanate to create an isocyanate-functionalized prepolymer. utwente.nl After removing the unreacted diisocyanate, the prepolymer is then trimerized to form a well-defined network. utwente.nl This method allows for the synthesis of both hydrophobic and hydrophilic networks with controlled structures. utwente.nl

Another approach to creating polymer networks involves interpenetrating polymer networks (IPNs), where two or more polymers are physically interlocked. ikm.org.my For instance, a polyurethane network can be synthesized from a polyol and a diisocyanate, and simultaneously, a second polymer network, such as polystyrene, can be formed within the polyurethane matrix. ikm.org.my

Furthermore, the development of covalent adaptive networks (CANs) allows for the creation of recyclable and reprocessable crosslinked polymers. nih.govrsc.org These networks often utilize dynamic covalent bonds that can be reversibly broken and reformed, enabling the material to be reshaped or repaired.

Reagents in Analytical Chemistry Derivatization

The high reactivity of isocyanates makes them a target for derivatization in analytical chemistry, which is a common strategy for their detection and quantification, especially for airborne isocyanates. rsc.org Derivatization serves to stabilize the reactive isocyanate group and enhance its detectability. rsc.org

Development of Analytical Methods for Isocyanate Detection and Quantification

Various analytical methods have been developed for the detection and quantification of isocyanates, often relying on a derivatization step. rsc.org High-performance liquid chromatography (HPLC) is a widely used technique for analyzing derivatized isocyanates. rsc.orgepa.gov

A successful derivatizing reagent must react quickly and completely with all isocyanate groups. nih.gov The resulting derivative should be stable and detectable at low levels with a response proportional to the amount of isocyanate present. nih.gov Several reagents have been developed and compared for this purpose.

| Derivatizing Reagent | Abbreviation | Key Features |

| 1-(9-anthracenylmethyl)piperazine | MAP | High reactivity and fluorescence response. nih.gov |

| 1-(2-methoxyphenyl)piperazine | MOPP | Established reagent, compared against newer ones. nih.govrsc.org |

| 9-(methylaminomethyl)anthracene | MAMA | Used for derivatization, shows fluorescence. nih.gov |

| Tryptamine | TRYP | Another established fluorescent derivatizing agent. nih.gov |

| Di-n-butylamine | DBA | Used in solvent-free samplers for airborne isocyanates. diva-portal.org |

| 1-(2-pyridyl)-piperazine | 1,2-PP or 2PP | A versatile fluorescent reagent for isocyanate determination. rsc.orgepa.gov |

These derivatization methods are crucial for monitoring occupational exposure to isocyanates, as regulatory bodies have set strict exposure limits due to their potential health effects. rsc.org The choice of analytical method and derivatizing agent can depend on the specific isocyanate species being analyzed and the required sensitivity. rsc.org For instance, different methods may show varying performance for monomeric versus oligomeric isocyanates. rsc.org

The following table summarizes some common analytical techniques used for isocyanate analysis.

| Analytical Technique | Detection Method | Common Derivatizing Agents |

| High-Performance Liquid Chromatography (HPLC) | UV/Fluorescence Detection, Mass Spectrometry (MS) | MAP, MOPP, MAMA, TRYP, DBA, 1,2-PP diva-portal.orgrsc.orgepa.govnih.govrsc.org |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Pentafluoropropionic amide (for amine derivatives) diva-portal.org |

| Capillary Zone Electrophoresis (CZE) | - | - rsc.org |

Future Research Directions and Emerging Opportunities in 2 Ethylbenzoyl Isocyanate Chemistry

Development of Novel and Environmentally Benign Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), which poses significant environmental and safety risks. rsc.org A primary area of future research will be the development of phosgene-free, environmentally benign routes to 2-ethylbenzoyl isocyanate. researchgate.net Innovations in isocyanate synthesis that emphasize safety, efficiency, and sustainability are in high demand. rsc.org

One promising avenue is the use of microwave-assisted organic synthesis. For instance, a one-pot, two-step protocol has been developed for N,N'-disubstituted ureas from alkyl halides via an isocyanate intermediate, utilizing microwave irradiation to accelerate the reaction. beilstein-journals.org Adapting such a microwave-assisted Staudinger–aza-Wittig reaction could offer a rapid and efficient pathway to this compound from a corresponding azide (B81097) precursor. beilstein-journals.org Another sustainable approach involves the oxidation of isonitriles, which can be achieved smoothly and efficiently using reagents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by trifluoroacetic anhydride (B1165640), yielding only dimethyl sulfide (B99878) as a byproduct. researchgate.net

The development of non-isocyanate polyurethanes (NIPUs) highlights a broader trend toward avoiding hazardous precursors altogether. uva.es While not a direct synthesis of the isocyanate, research into alternative pathways to functionally similar materials, such as the aminolysis of cyclic carbonates, provides a valuable framework for designing greener chemical processes. uva.es Future efforts will likely focus on catalytic methods that minimize waste and avoid toxic reagents, aligning with the principles of green chemistry. rsc.org

| Synthetic Method | Key Features | Potential Advantages for this compound | Primary Challenge |

|---|---|---|---|

| Phosgenation | Traditional method using amines or amides with phosgene. beilstein-journals.org | Well-established and versatile. | High toxicity of phosgene, corrosive HCl byproduct, high temperatures required. beilstein-journals.org |

| Staudinger–aza-Wittig Reaction | Reaction of iminophosphoranes with CO2; can be microwave-assisted. beilstein-journals.org | Phosgene-free, high purity products, compatible with many functional groups. beilstein-journals.org | Requires synthesis of the corresponding azide precursor. |

| Isonitrile Oxidation | Oxidation using sulfoxides catalyzed by trifluoroacetic anhydride. researchgate.net | Fast reaction, high purity, benign byproduct (dimethyl sulfide). researchgate.net | Availability and synthesis of the 2-ethylbenzoyl isonitrile precursor. |

| Catalytic Carbonylation | Reaction of organic halides with a metal cyanate (B1221674) catalyzed by a Nickel(0) complex. google.com | Direct conversion from halides, avoiding amine or azide intermediates. | Catalyst sensitivity and optimization of reaction conditions. |

Refined Mechanistic Elucidation through Advanced Computational Chemistry

Advanced computational chemistry offers powerful tools for understanding the intricate mechanisms of reactions involving isocyanates. osu.edu The application of methods like Density Functional Theory (DFT) and high-level ab initio molecular dynamics can provide profound insights into the reactivity of this compound. escholarship.orgresearchgate.net

Future research should employ these computational tools to model the transition states and reaction pathways of this compound with various nucleophiles. For example, DFT calculations have been successfully used to study the formation of urethanes from the reaction of aromatic diisocyanates with alcohols, revealing that a concerted pathway is energetically more favorable than a stepwise route. researchgate.net Similar studies on this compound could elucidate the influence of the 2-ethyl group on the electrophilicity and reactivity of the isocyanate moiety. researchgate.net

Quantum-chemical studies can also unravel the mechanisms of more complex transformations, such as the SO2-catalyzed isomerization of nitrile oxides to isocyanates, which proceeds through a [3+2]-cycloaddition intermediate. chemrxiv.org Applying such computational scrutiny to the reactions of this compound will enable a predictive understanding of its behavior, guiding experimental design for new reactions and materials. osu.edu This includes modeling its participation in cycloadditions, polymerization initiation, and multicomponent reactions to predict product distributions and reaction kinetics.

| Computational Method | Area of Investigation | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and kinetics (e.g., urethane (B1682113) formation). researchgate.netmdpi.com | Determine preferred reaction pathways (concerted vs. stepwise), calculate activation energies, and predict the effect of the ethyl group on reactivity. |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic effects in rearrangements and competing reaction pathways. escholarship.org | Understand selectivity in complex reactions where multiple products are possible. |

| Natural Bond Orbital (NBO) Analysis | Charge delocalization and molecular stabilization. researchgate.net | Quantify the electronic influence of the benzoyl group on the NCO moiety. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions or reactions in complex solvent environments. osu.edu | Model potential biochemical interactions or behavior in polymeric matrices. |

Expansion of Multicomponent Reaction Scope and Efficiency

Multicomponent reactions (MCRs) are powerful one-pot transformations that combine three or more substrates to generate complex molecules with high atom economy and efficiency. researchgate.netbeilstein-journals.org Isocyanates are highly valuable building blocks in MCRs, and a significant opportunity exists to explore the utility of this compound in this context. rsc.org

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant as they provide access to peptide-like structures. beilstein-journals.org The classic Ugi four-component reaction (U-4CR) combines an oxo-substrate, a carboxylic acid, an amine, and an isocyanide. beilstein-journals.org A key area for future research is the development of Ugi-type reactions where the carboxylic acid component is replaced by an isocyanate, such as this compound. nih.gov This would lead to novel heterocyclic scaffolds like 1,2,4-triazinedione derivatives. nih.gov

The versatility and efficiency of isocyanate-based MCRs have attracted significant attention for generating molecules of interest for fields like drug discovery. researchgate.netrsc.org Exploring the scope of this compound in three-, four-, and even five-component reactions could yield libraries of novel, structurally diverse compounds. researchgate.net The electron-withdrawing nature of the benzoyl group is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing reaction rates and expanding the range of suitable nucleophiles. researchgate.net

Exploration of New Materials Science Applications Derived from Isocyanate Reactions

Isocyanates are fundamental precursors in polymer chemistry, most notably for the production of polyurethanes. industrialchemicals.gov.auindustrialchemicals.gov.au An emerging opportunity lies in using this compound as a monomer or functionalizing agent to create novel polymers and materials with tailored properties.

Polyurethanes are formed by the reaction of di- or polyisocyanates with polyols. mdpi.com While this compound is a monoisocyanate, it can be used to end-cap polymer chains, introducing the ethylbenzoyl functionality at the chain terminus. This could be used to control polymer reactivity or to impart specific properties such as UV stability, thermal resistance, or altered solubility. Furthermore, derivatives of 2-ethylbenzoic acid could be synthesized into diisocyanates for the creation of entirely new polyurethane backbones.

Another promising area is the trimerization of isocyanate groups to form highly stable isocyanurate rings, which can act as trifunctional cross-linking points in a polymer network. utwente.nl A method involving the functionalization of polymeric diols with a diisocyanate, followed by trimerization, allows for the synthesis of well-defined polymer networks. utwente.nl Applying this strategy with a diisocyanate analogue of this compound could produce novel poly(urethane–isocyanurate) networks for applications in coatings, adhesives, or elastomers. epo.org The rigid aromatic structure of the benzoyl group could enhance the thermal and mechanical properties of the resulting materials.

| Application Area | Role of this compound Moiety | Potential Material Properties |

|---|---|---|

| Polymer End-Capping | Functionalizes polymer chain ends to control reactivity or introduce new properties. | Improved thermal stability, UV resistance, modified solubility, reactive handles for further modification. |

| Novel Polyurethanes | Used as a di-isocyanate monomer (after derivatization) to form the polymer backbone. industrialchemicals.gov.au | Enhanced mechanical strength, hardness, and thermal properties due to the rigid aromatic core. |

| Cross-linked Networks | Forms stable isocyanurate cross-links via trimerization. utwente.nl | Creates well-defined, robust networks for high-performance coatings, adhesives, and elastomers. utwente.nl |

| Functional Coatings & Adhesives | Incorporated into resin formulations to improve adhesion and chemical resistance. epo.org | Good chemical and optical properties, strong adhesion to various substrates. |

Integration with Automation and High-Throughput Synthesis Technologies

The integration of automated synthesis and high-throughput experimentation platforms represents a transformative opportunity for accelerating research in this compound chemistry. acs.orgresearchgate.net These technologies can dramatically increase the efficiency of discovering new reactions, optimizing conditions, and screening for desired properties in novel materials.

Flow chemistry, in particular, is well-suited for handling reactive intermediates like isocyanates. acs.org An automated flow synthesis setup could be designed for the safe, on-demand generation of this compound, which could then be directly channeled into subsequent reactions with various nucleophiles or for polymer synthesis. This approach enhances safety by minimizing the accumulation of hazardous reagents and allows for precise control over reaction parameters.

Furthermore, combining automated synthesis with high-throughput screening can enable the rapid creation and evaluation of large libraries of compounds derived from this compound. rsc.orgnih.gov For example, a C(sp3)–H isocyanation protocol has been developed that is amenable to a high-throughput format, allowing for the synthesis of hundreds of diverse ureas for drug discovery. rsc.org A similar platform could be developed for this compound, where it is reacted with a diverse set of amines in 96-well plates, followed by automated analysis to identify products with interesting biological or material properties. nih.gov This synergy between synthesis and processing streamlines the entire discovery-to-application pipeline. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-ethylbenzoyl isocyanate in reaction mixtures, and how do they address stability challenges?

- Methodology : Indirect gas chromatography (GC) analysis via derivatization with n-dibutylamine (n-DBA) is preferred. This approach stabilizes the isocyanate by forming urea derivatives, mitigating reactivity with moisture or amines during sampling. GC parameters (e.g., column temperature: 250–270°C) are optimized for n-DBA quantification, ensuring reproducibility across diverse isocyanates without requiring compound-specific adjustments . High-performance liquid chromatography (HPLC) is also viable for non-volatile derivatives, with a reporting limit of 0.02 µg for trace analysis .

- Key Considerations :

- Avoid direct GC analysis due to thermal lability and volatility constraints.

- Validate co-elution risks from impurities in synthesis mixtures.

Q. How can researchers safely handle this compound during synthesis to minimize occupational hazards?